13-Docosenoic acid, methyl ester

概要

説明

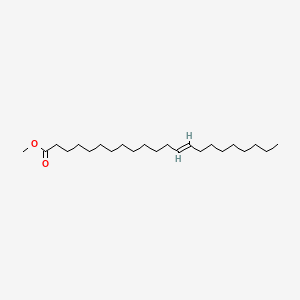

13-Docosenoic acid, methyl ester, also known as methyl cis-13-docosenoate, is a long-chain fatty acid ester with the molecular formula C23H44O2 and a molecular weight of 352.59 g/mol . It is commonly found in various natural oils and is known for its applications in different scientific and industrial fields.

作用機序

Target of Action

13-Docosenoic acid, methyl ester, also known as Methyl (Z)-13-docosenoate or Methyl erucate , is a fatty acid methyl ester

Biochemical Pathways

It is known to be a flavor-active, volatile, and aromatic compound found in cooked commercial shrimp waste . It is also a component of biodiesel formed from C. megalocarpus and C. pentandra oils that contain trierucin .

Result of Action

It has been used as a standard for the quantification of 13 (z)-docosenoic acid by gc-ms .

Action Environment

It is known that handling of the compound should be done in a well-ventilated environment, with protective gloves, eyewear, and respiratory protection .

生化学分析

Cellular Effects

It is known that it can cause irritation and inflammation when it comes into contact with the eyes, skin, and respiratory tract . Inhalation of its vapors may cause dizziness, coughing, and throat irritation .

Temporal Effects in Laboratory Settings

It is known that it can release vapors that form explosive mixtures at temperatures at or above the flashpoint .

準備方法

Synthetic Routes and Reaction Conditions

13-Docosenoic acid, methyl ester can be synthesized through the esterification of 13-docosenoic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound often involves the transesterification of natural oils rich in erucic acid, such as rapeseed oil. The process includes the reaction of the oil with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the methyl ester .

化学反応の分析

Types of Reactions

13-Docosenoic acid, methyl ester undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding epoxides or hydroxylated products.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.

Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Epoxides, hydroxylated fatty acids.

Reduction: Long-chain alcohols.

Substitution: Amides, esters with different alcohol groups.

科学的研究の応用

Scientific Research

- Monomer Synthesis and Polycondensation Using methyl cis-13-docosenoate as a starting material, researchers can produce long-chain linear aliphatic diester monomers (dimethyl-1,23-tricosanedioate) via isomerization alkoxycarbonylation . These monomers can then undergo polycondensation to create polyesters, suitable for film extrusion or blending with thermoplastics .

- Production of Erucamide Derivatives Cis-13-docosenoic acidmethyl ester serves as a precursor in the production of erucamide and other related derivatives .

- Flavor and Aroma Studies 13(Z)-Docosenoic acid methyl ester is identified as a flavor-active, volatile, and aromatic compound present in cooked commercial shrimp waste, suggesting its potential use in flavor research and development .

- Reference Material (E)-13-Docosenoic acid-methyl ester is used as a reference material for food and beverage testing .

Industrial Applications

- Thermoplastics Polyesters derived from 13-Docosenoic acid methyl ester can be blended with thermoplastics .

- Packaging Materials Cis-13-docosenoic acidmethyl ester can be used for environmentally friendly packaging materials .

Handling and Storage

類似化合物との比較

Similar Compounds

Methyl erucate: Another name for 13-docosenoic acid, methyl ester.

Methyl oleate: A similar compound with a shorter carbon chain and a single double bond.

Methyl linoleate: Contains two double bonds and is more prone to oxidation.

Uniqueness

This compound is unique due to its long carbon chain and the presence of a single cis double bond, which imparts specific physical and chemical properties. Its high molecular weight and low volatility make it suitable for applications requiring stability and long-lasting effects .

生物活性

13-Docosenoic acid, methyl ester (also known as c-docosenoic acid methyl ester ) is a long-chain fatty acid methyl ester that has garnered attention for its potential biological activities. This compound is primarily derived from various plant sources and is recognized for its unique structural properties, which contribute to its bioactivity.

- Chemical Formula : C23H46O2

- Molecular Weight : 354.62 g/mol

- Structure : It features a long carbon chain with a double bond located at the 13th carbon position.

Antibacterial Properties

Research indicates that this compound exhibits notable antibacterial activity, particularly against Gram-negative bacteria. A study analyzing the cold methanol maceration extract of Petroselinum crispum (parsley) found that this compound was present in significant amounts and contributed to the extract's antibacterial effects. The study reported a higher efficacy against Klebsiella pneumoniae compared to Staphylococcus aureus, suggesting a selective antibacterial profile .

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Klebsiella pneumoniae | 5.6 ± 1.2 |

| Bacillus subtilis | 5.3 ± 0.4 |

| Streptococcus pyogenes | 4.6 ± 1.2 |

| Staphylococcus aureus | 4.3 ± 0.5 |

Antioxidant Activity

The compound has also been studied for its antioxidant properties. In various assays, including DPPH and ABTS tests, it demonstrated significant radical scavenging activity, indicating its potential role in preventing oxidative stress-related diseases .

Antitumor Effects

Preliminary investigations into the antitumor effects of 13-docosenoic acid methyl ester have shown promise. In vitro studies on cancer cell lines such as HepG-2 (liver cancer) demonstrated a dose-dependent reduction in cell viability when treated with the compound . The MTT assay results indicated a notable decrease in cell proliferation at higher concentrations.

Table 2: Cytotoxicity of this compound on HepG-2 Cells

| Concentration (μg/mL) | Cell Viability (%) |

|---|---|

| 10 | 91.42 |

| 100 | 52.48 |

Study on Lepidium Sativum Seed Oil

A detailed analysis of Lepidium sativum (garden cress) seed oil revealed that it contains high levels of fatty acids, including 13-docosenoic acid methyl ester. The oil exhibited significant antimicrobial and antioxidant activities, reinforcing the potential health benefits associated with this compound .

Marine Natural Ingredients Study

Another research effort focused on marine natural ingredients identified various fatty acids with antibacterial properties, including 13-docosenoic acid methyl ester. This study highlighted the compound's role in combating pathogenic bacteria and underscored its potential applications in pharmaceuticals and food preservation .

特性

IUPAC Name |

methyl (E)-docos-13-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h10-11H,3-9,12-22H2,1-2H3/b11-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNDJIBBPLNPOW-ZHACJKMWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701310475 | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7439-44-3 | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7439-44-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl (13E)-13-docosenoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701310475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。